

# Application Notes and Protocols for PCS1055 in Functional Assays

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## Compound of Interest

Compound Name: PCS1055

Cat. No.: B15616032

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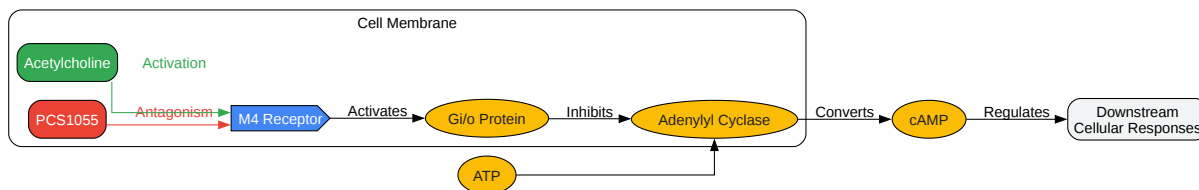
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PCS1055** is a potent and selective competitive antagonist of the muscarinic acetylcholine receptor M4 (M4R). With a high affinity for its target, exhibiting a  $K_i$  of 6.5 nM in radioligand binding assays and a functional antagonist affinity ( $K_b$ ) of 5.72 nM in Schild analyses, **PCS1055** serves as a valuable tool for investigating M4R-mediated signaling pathways and for screening novel therapeutic agents. These application notes provide recommended concentrations and detailed protocols for utilizing **PCS1055** in various functional assays.

## Mechanism of Action

**PCS1055** selectively binds to the M4 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the  $G_{i/o}$  family of G proteins. Activation of the M4 receptor by its endogenous ligand, acetylcholine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By competitively blocking this interaction, **PCS1055** prevents the downstream signaling cascade initiated by M4 receptor activation.



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**Figure 1:** M4 Receptor Signaling Pathway Antagonized by **PCS1055**.

## Recommended Concentrations for Functional Assays

Due to the limited publicly available data on **PCS1055** in cell viability and apoptosis assays, a dose-response study is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions

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